
CMS-121
Descripción general
Descripción
CMS-121 is a quinolone derivative and an orally active acetyl-CoA carboxylase 1 (ACC1) inhibitor. This compound protects HT22 cells against ischemia and oxidative damage. This compound has strong neuroprotective, anti-inflammatory, antioxidative and renoprotective activities.
Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
Se ha demostrado que CMS-121 es eficaz en modelos animales de la enfermedad de Alzheimer {svg_1}. Es una variante sintetizada de la fisetina, una sustancia química que se encuentra en las frutas y las verduras, y se ha descubierto que mejora la memoria y retrasa la neurodegeneración {svg_2}.
Mitigación de la obesidad y la disfunción metabólica relacionadas con la edad
Un estudio ha demostrado que una dieta que contiene this compound puede conducir a una reducción del 40% en el aumento de peso corporal y mejorar los índices de glucosa y lípidos {svg_3}. Esto sugiere que this compound podría utilizarse para mitigar la obesidad y la disfunción metabólica relacionadas con la edad {svg_4}.
Reducción de la inflamación hepática
Se observaron niveles más bajos de caspasa 1 hepática, caspasa 3 y NOX4 con this compound, lo que indica un menor estado inflamatorio del hígado {svg_5}. Esto sugiere que this compound podría utilizarse para reducir la inflamación hepática {svg_6}.
Mejora del metabolismo energético
El geroneuroprotector this compound tiene un efecto positivo en el metabolismo energético en un modelo de ratón de diabetes tipo 2 {svg_7}. Esto sugiere que this compound podría utilizarse para mejorar el metabolismo energético {svg_8}.
Reducción del daño renal
Se ha demostrado que this compound reduce los marcadores de daño renal {svg_9}. Los marcadores urinarios de daño renal mejoraron, como lo demuestra la menor cantidad de NGAL, clusterina y albúmina en la orina {svg_10}. Esto sugiere que this compound podría utilizarse para reducir el daño renal {svg_11}.
Alivio de la diabetes
Se ha demostrado que this compound alivia la diabetes en ratones db/db deficientes en el receptor de leptina {svg_12}. También se observó una mejor tolerancia a la glucosa y una reducción de los niveles de HbA1c e insulina {svg_13}. Esto sugiere que this compound podría utilizarse para aliviar la diabetes {svg_14}.
Mecanismo De Acción
Target of Action
CMS-121, also known as “BW9P9F8JEY” or “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol”, is primarily targeted towards Acetyl-CoA Carboxylase 1 (ACC1) . ACC1 is a key enzyme that controls the rate of fatty acid synthesis .
Mode of Action
This compound interacts with its target, ACC1, by inhibiting its function . This inhibition enhances the levels of acetyl-CoA in cell culture and mice . In HT22 cells as well as primary neurons, this compound increases the phosphorylation of ACC1 at serine 79 .
Biochemical Pathways
The inhibition of ACC1 by this compound affects the lipid metabolism pathway . It decreases the levels of succinate and α-ketoglutarate, key metabolites associated with mitochondria . This compound also increases acetylation at histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. The compound has moved into a phase 1 clinical trial to evaluate its safety in humans .
Result of Action
This compound has shown to have strong neuroprotective, anti-inflammatory, antioxidative, and renoprotective activities . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 .
Action Environment
The action of this compound is influenced by the environment within the organism. For instance, it has been shown to reduce age-related cognitive dysfunction, even when administered to SAMP8 mice at a late stage of their lives . This compound also suppresses the metabolic drift in the plasma, indicating that it may prevent the aging process at the systemic level as well .
Análisis Bioquímico
Biochemical Properties
CMS-121 interacts with the enzyme ACC1, acting as an inhibitor . It enhances the levels of acetyl-CoA in cell culture and mice by inhibiting ACC1 . This interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have a protective effect on HT22 cells against ischemia and oxidative damage . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ACC1 . By inhibiting ACC1, this compound increases the levels of acetyl-CoA in cells . This leads to changes in gene expression, specifically increased acetylation of histone H3K9, which is linked to memory enhancement .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain over time . This includes any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The drug has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetyl-CoA . By inhibiting ACC1, it enhances the levels of acetyl-CoA in cells . This could also include any effects on metabolic flux or metabolite levels .
Actividad Biológica
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol, also known as CMS-121, is a quinolone derivative that has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, primarily attributed to its role as an acetyl-CoA carboxylase 1 (ACC1) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and preclinical findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 321.4 g/mol
- IUPAC Name : 4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol
- Predicted pKa : 8.53
- Solubility : Soluble in DMF (30 mg/ml) and DMSO (20 mg/ml)
This compound acts primarily by inhibiting ACC1, an enzyme involved in lipid metabolism. The inhibition of ACC1 leads to altered metabolic pathways that are crucial for cellular energy homeostasis and lipid synthesis. This mechanism is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various studies:
- Cellular Protection : In vitro studies show that this compound protects HT22 cells from oxidative stress and ischemic damage, suggesting its potential role in neurodegenerative diseases such as Alzheimer's disease .
- Animal Models : Preclinical trials involving SAMP8 mice (a model for age-related cognitive decline) indicated that this compound administration can mitigate cognitive dysfunction and improve memory performance even when treatment is initiated at advanced ages.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation:
- Cytokine Regulation : this compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models, indicating its potential utility in treating inflammatory conditions .
Antioxidative Activity
This compound's antioxidative capabilities contribute to its protective effects against cellular damage:
- Oxidative Stress Mitigation : The compound reduces markers of oxidative stress in neuronal cells, enhancing cell survival under stress conditions.
Preclinical Studies
Several studies have highlighted the efficacy of this compound in various disease models:
Study Focus | Findings |
---|---|
Alzheimer's Disease | This compound improved cognitive function in SAMP8 mice, reducing amyloid plaque burden. |
Huntington's Disease | Demonstrated protective effects on neuronal cells against mutant huntingtin-induced toxicity. |
Age-related Hearing Loss | Reduced hearing impairment in aged animal models through neuroprotective mechanisms. |
Pharmacokinetics
While pharmacokinetic properties are still under investigation, initial findings suggest that this compound is orally bioavailable and exhibits a favorable safety profile in early clinical trials .
Propiedades
IUPAC Name |
4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHNVUCFPJJLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353224-53-9 | |
Record name | CMS-121 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CMS-121 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of CMS121?
A: CMS121 appears to exert its beneficial effects by inhibiting acetyl-CoA carboxylase 1 (ACC1) [, ]. This inhibition leads to increased levels of acetyl-CoA, a crucial molecule involved in various metabolic processes, including energy production and histone acetylation.
Q2: What are the key metabolic benefits observed with CMS121 treatment in preclinical models?
A: In several mouse models, CMS121 demonstrated promising metabolic effects. It was shown to improve glucose tolerance, reduce HbA1c and insulin levels, and decrease blood and liver triglycerides and free fatty acids . These effects suggest potential benefits in addressing metabolic disorders like diabetes and obesity.
Q3: How does CMS121 impact the aging process in the brain?
A: Studies in rapidly aging SAMP8 mice revealed that CMS121 reduces cognitive decline and mitigates age-related metabolic and transcriptional changes in the brain [, ]. The compound appears to achieve this by preserving mitochondrial homeostasis, likely through its impact on acetyl-CoA metabolism.
Q4: Beyond the brain, what other organs are positively affected by CMS121 treatment?
A: Research indicates that CMS121 also offers protective benefits to other organs. In db/db mice, a model of type 2 diabetes, CMS121 reduced markers of liver inflammation and kidney damage . Furthermore, studies in SAMP8 mice showed improvements in physiological markers for both brain and kidney function, highlighting a broader anti-aging potential .
Q5: Does CMS121 show promise for treating specific diseases?
A: Preclinical research suggests potential applications for CMS121 in various diseases. Studies have shown promising results in models of Alzheimer's disease [, ], Huntington's disease , and age-related hearing impairment . Further research is needed to confirm these findings and translate them into clinical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.